![molecular formula C15H14N4OS2 B2610922 (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide CAS No. 307327-72-6](/img/structure/B2610922.png)
(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Utility in Heterocycles
Benzo[d]imidazole derivatives are pivotal in the synthesis of various heterocyclic compounds. One study outlines the synthesis of benzo[d]imidazole 3 and 1,2,4-triazin-5(2H)-one 6 using ethyl (3-hydroxy-1H-inden-2-yl)(oxo)-acetate 2, which reacts with o-phenylenediamine and thiosemicarbazide. These synthesized compounds showed significant cytotoxic activities, making them valuable in medicinal chemistry, particularly in developing anticancer agents (Hegazi, Mohamed, Dawood, & Badria, 2010).
Antioxidant Properties
Research involving the synthesis of novel 1,3,4-oxadiazole and imine-containing 1H-benzimidazoles, which include similar structural elements, has demonstrated significant in vitro antioxidant properties. These properties were assessed through rat liver microsomal NADPH-dependent lipid peroxidation levels and microsomal ethoxyresorufin O-deethylase activity. The antioxidant activities of these compounds are pivotal in the field of biochemistry and pharmacology (Alp, Kılcıgil, Ozdamar, Çoban, & Eke, 2015).
Anticancer Activity
The synthesis of benzothiazole acylhydrazones, which are structurally related to the query compound, has been explored for their anticancer activity. Studies reveal that various substitutions on the benzothiazole scaffold modulate antitumor properties, emphasizing the potential of these compounds in cancer research and therapy. The compounds demonstrated cytotoxic activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).
EGFR Inhibitor Evaluation
Benzimidazole acetohydrazide derivatives, closely related to the compound of interest, have been synthesized and evaluated as epidermal growth factor receptor (EGFR) inhibitors. This research is particularly relevant in the development of targeted cancer therapies, although the kinase inhibitor activities of these compounds were found to be limited (Demirel, AYHAN KILCIGİL, Kara, Güven, & Onay Besikci, 2017).
Anticonvulsant Screening
Another study involving benzimidazole derivatives, synthesized using o-phenylenediamine and phenoxyacetic acid, demonstrated significant in vivo anticonvulsant activity. This highlights the potential use of such compounds in the treatment of neurological disorders like epilepsy (Shaharyar, Mazumder, Salahuddin, Garg, & Pandey, 2016).
Antimicrobial Activity
Derivatives of 2-Mercaptobenzimidazole (2-MBI), structurally similar to the query compound, have shown significant antimicrobial activity. This research is crucial in the development of new antimicrobial agents, which is increasingly important due to rising antibiotic resistance (Al-kazweeny, Muhi-eldeen, Al-kaissi, Al-tameemi, Sumia, Tayeh, & Al-hussenini, 2021).
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c1-10(13-7-4-8-21-13)18-19-14(20)9-22-15-16-11-5-2-3-6-12(11)17-15/h2-8H,9H2,1H3,(H,16,17)(H,19,20)/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQQDRZDLSJXHR-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)CSC1=NC2=CC=CC=C2N1)/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Chloro-4-methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2610839.png)
![5-Bromo-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]furan-2-carboxamide](/img/structure/B2610840.png)
![N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-benzylsulfanylacetamide](/img/structure/B2610841.png)
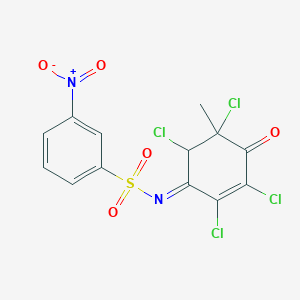
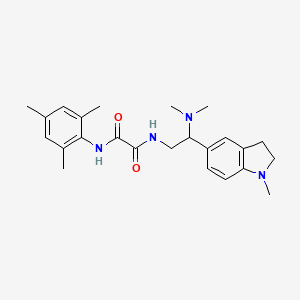

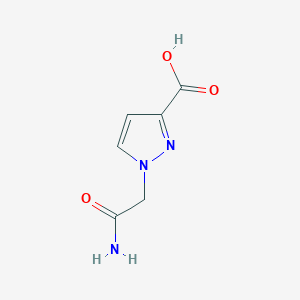
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2610851.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B2610853.png)

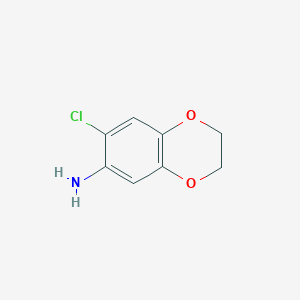
![3-(3-methoxyphenyl)-7-(4-tosylpiperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2610859.png)
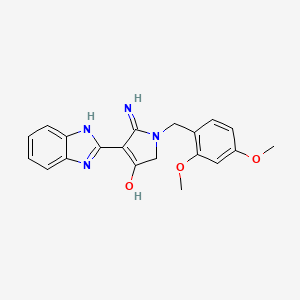
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2610861.png)